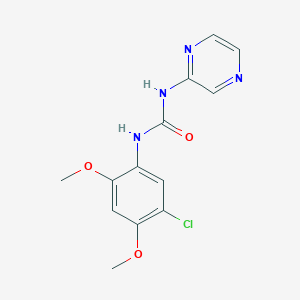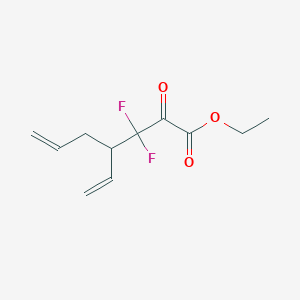
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate is a chemical compound with the molecular formula C9H12F2O3 It is characterized by the presence of both ethenyl and difluoro groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with difluoroethylene under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, reduced alkanes, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance the compound’s ability to form stable intermediates, facilitating various chemical transformations. The ethenyl group can participate in addition reactions, further diversifying the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,3-difluoro-2-oxohept-6-enoate: Similar structure but lacks the ethenyl group.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains difluoro and oxo groups but differs in the carbon chain length and position of functional groups.
Ethyl 2-oxohept-6-enoate: Similar backbone but without the difluoro groups.
Propriétés
Numéro CAS |
183580-64-5 |
|---|---|
Formule moléculaire |
C11H14F2O3 |
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate |
InChI |
InChI=1S/C11H14F2O3/c1-4-7-8(5-2)11(12,13)9(14)10(15)16-6-3/h4-5,8H,1-2,6-7H2,3H3 |
Clé InChI |
YIGQVBGFMQNUBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C(CC=C)C=C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


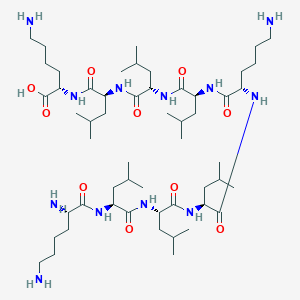
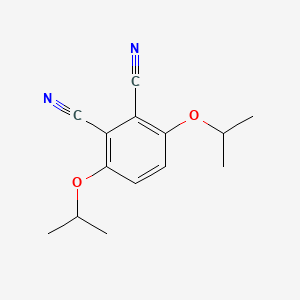
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
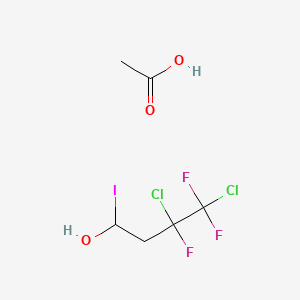
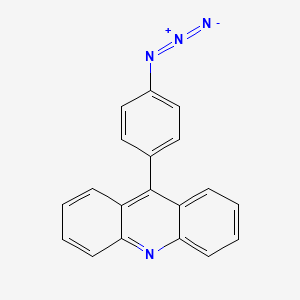
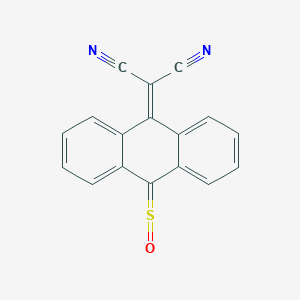
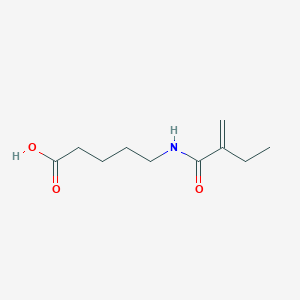
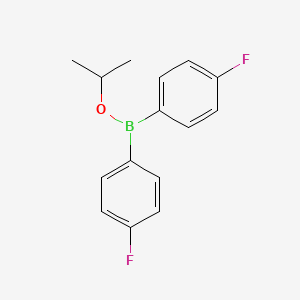
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)


